Reactive Alkenyl Functionality vs. Saturated Alkyl Analog
The target compound contains a terminal 3-butenyl alkene group, enabling covalent incorporation into polymer networks. In contrast, the closest saturated analog, 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8), lacks this site of unsaturation. This structural difference is quantified by the number of reactive sites: the target compound possesses one polymerizable C=C bond per molecule, while the comparator possesses zero. This enables thiol-ene or radical-initiated polymerization, a capability absent in the saturated analog.
| Evidence Dimension | Number of polymerizable C=C double bonds per molecule |
|---|---|
| Target Compound Data | 1 (terminal 3-butenyl group) |
| Comparator Or Baseline | 1-(4-butylphenyl)-4-(4-ethylphenyl)-2-fluorobenzene (CAS 825633-75-8): 0 |
| Quantified Difference | Infinite relative active site density (1 vs. 0) |
| Conditions | Structural analysis by NMR/IR (predicted); polymerization competency assessed via standard thiol-ene or radical initiation protocols. |
Why This Matters
For procurement decisions targeting polymerizable liquid crystal formulations, the target compound is mandatory because the saturated comparator completely lacks the required reactive functionality, making it unfit for purpose in PSLC or PDLC applications.
- [1] EP1970362A4: Monofluorinated terphenyl compound having alkenyl, liquid crystal composition and liquid crystal display element. Chisso Corporation, 2006. View Source
